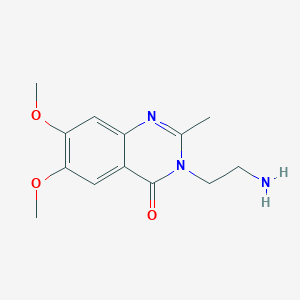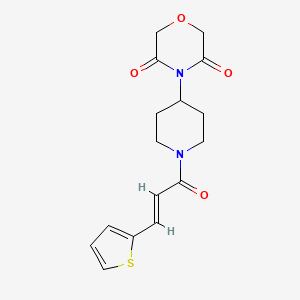
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, this compound inhibits the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. In Alzheimer's and Parkinson's disease research, it has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione are dependent on the disease being studied. In cancer research, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In Alzheimer's and Parkinson's disease research, it has been shown to reduce inflammation and oxidative stress, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively easy synthesis method. However, one limitation is the lack of in vivo studies, which are necessary to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
For (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione include further in vivo studies to determine its safety and efficacy in humans. Additionally, it could be studied for its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further optimization of the synthesis method could also lead to higher yields and lower costs.
Synthesemethoden
The synthesis of (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione involves the reaction of piperidine-4-carboxylic acid with N-(2-bromoethyl)thiophene-2-carboxamide, followed by the addition of morpholine-3,5-dione. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, it has been studied for its neuroprotective properties.
Eigenschaften
IUPAC Name |
4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(4-3-13-2-1-9-23-13)17-7-5-12(6-8-17)18-15(20)10-22-11-16(18)21/h1-4,9,12H,5-8,10-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYOFXRMQFJGF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

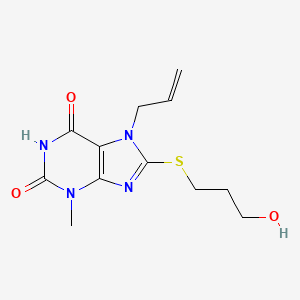
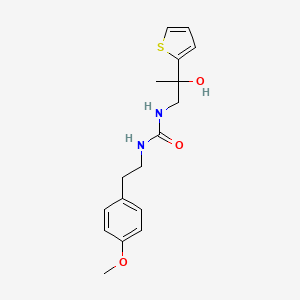

![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

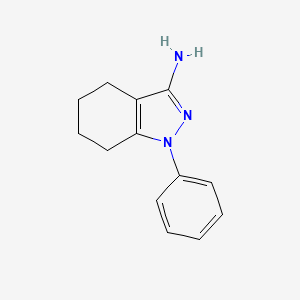
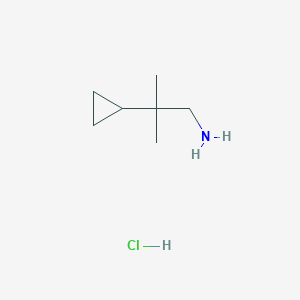
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]hexane-1,2,3,4,5-pentol](/img/structure/B2697575.png)
